molecular formula C5H5FN2O2 B2852922 5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1780519-27-8

5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2852922
CAS No.: 1780519-27-8
M. Wt: 144.105
InChI Key: HPJHSHAZYYNSCB-UHFFFAOYSA-N
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Description

5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid: is a heterocyclic organic compound that belongs to the pyrazole family It is characterized by the presence of a fluorine atom at the 5th position, a methyl group at the 1st position, and a carboxylic acid group at the 4th position on the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available starting materials such as 5-fluoro-1-methylpyrazole.

    Carboxylation: The introduction of the carboxylic acid group can be achieved through carboxylation reactions. One common method involves the use of carbon dioxide (CO₂) in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures (e.g., 80-100°C) to facilitate the carboxylation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

    Substitution: The fluorine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of 5-fluoro-1-methyl-1H-pyrazole-4-carboxaldehyde or 5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid.

    Reduction: Formation of 5-fluoro-1-methyl-1H-pyrazole-4-methanol or 5-fluoro-1-methyl-1H-pyrazole-4-carboxaldehyde.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

    Enzyme Inhibition: Potential use as an enzyme inhibitor due to its structural similarity to known bioactive pyrazole derivatives.

Medicine:

    Drug Development: Investigated for its potential as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry:

    Agrochemicals: Explored for its use in the development of new fungicides and herbicides due to its ability to inhibit key enzymes in plant pathogens.

Mechanism of Action

The mechanism of action of 5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid is largely dependent on its target application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it could inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain, thereby disrupting cellular respiration in target organisms.

Comparison with Similar Compounds

    5-Trifluoromethyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a fluorine atom.

    3-Difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid: Contains a difluoromethyl group at the 3rd position.

Uniqueness:

    Fluorine Substitution: The presence of a single fluorine atom at the 5th position can impart unique electronic and steric properties, influencing the compound’s reactivity and interaction with biological targets.

    Methyl Group: The methyl group at the 1st position can affect the compound’s lipophilicity and membrane permeability, potentially enhancing its bioavailability.

Properties

IUPAC Name

5-fluoro-1-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O2/c1-8-4(6)3(2-7-8)5(9)10/h2H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJHSHAZYYNSCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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